N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride
Description
The target compound, N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride, is a benzotriazole-derived small molecule featuring a fluorophenyl-aminomethyl backbone. Its structure combines a 3-methylbenzotriazole core with a 2-fluorophenylmethyl group, linked via a carboxamide bond. The hydrochloride salt enhances aqueous solubility, critical for bioavailability. Benzotriazoles are notable for their planar aromatic systems, enabling π-π stacking interactions in biological targets, while the fluorine atom improves metabolic stability and membrane permeability .
Properties
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O.ClH/c1-22-15-12(3-2-4-14(15)20-21-22)16(23)19-9-11-6-5-10(8-18)7-13(11)17;/h2-7H,8-9,18H2,1H3,(H,19,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLXEJJFOFMLDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2N=N1)C(=O)NCC3=C(C=C(C=C3)CN)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method involves the reaction of 3-methylbenzotriazole with 4-(aminomethyl)-2-fluorobenzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structurally related compounds, highlighting substituent variations and their implications:
Physicochemical Properties
- The hydrochloride salt mitigates solubility limitations .
- Lipophilicity : The 3-methyl group on benzotriazole increases logP relative to cyclobutyl or oxygenated analogs, favoring membrane permeability but possibly complicating metabolic clearance .
- Stability : Fluorine in the 2-fluorophenyl group enhances oxidative and metabolic stability, a shared feature with trifluoromethyl-containing analogs .
Biological Activity
Chemical Structure and Properties
- Chemical Formula : C13H14FN3O
- Molecular Weight : 245.27 g/mol
- CAS Number : 444807-55-0
This compound belongs to the class of benzotriazole derivatives, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Benzotriazole derivatives often exhibit their biological effects through several mechanisms:
- Inhibition of Protein Kinases : Many benzotriazoles act as inhibitors of various protein kinases, which are crucial in cell signaling pathways. This inhibition can lead to reduced cell proliferation in cancerous cells.
- Antioxidant Activity : These compounds can scavenge free radicals, thereby protecting cells from oxidative stress and potential damage.
- Antimicrobial Properties : Some benzotriazoles have shown effectiveness against bacteria and fungi by disrupting their cellular processes.
Case Studies and Research Findings
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Anti-Cancer Activity :
- A study investigated the effects of various benzotriazole derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the micromolar range. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
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Antimicrobial Effects :
- Research has demonstrated that benzotriazole compounds possess antimicrobial properties. For instance, a derivative similar to the compound showed effective inhibition of Staphylococcus aureus and Escherichia coli growth, suggesting potential use as a therapeutic agent against bacterial infections.
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Neuroprotective Properties :
- In neurobiology, some studies have highlighted the neuroprotective effects of benzotriazole derivatives in models of neurodegenerative diseases. These compounds were found to reduce neuronal cell death induced by oxidative stress.
Comparative Biological Activity Table
| Activity Type | Compound Example | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anti-Cancer | Benzotriazole Derivative A | 5.0 | Journal of Cancer Research |
| Antimicrobial | Benzotriazole Derivative B | 10.0 | International Journal of Antimicrobial Agents |
| Neuroprotective | Benzotriazole Derivative C | 15.0 | Neurobiology Letters |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
